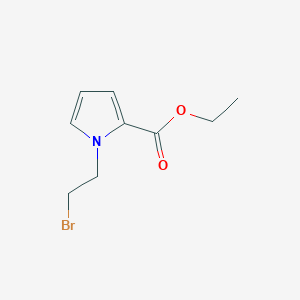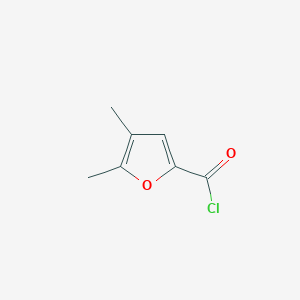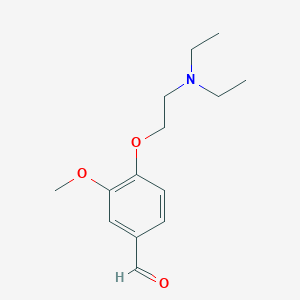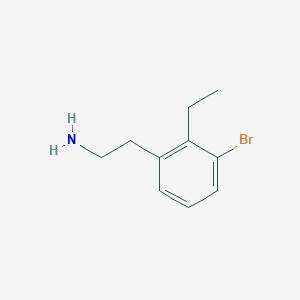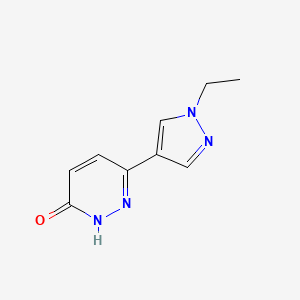
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains both pyrazole and pyridazinone rings. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Vorbereitungsmethoden
The synthesis of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazinone compound. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridazinone rings. Common reagents for these reactions include alkyl halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensed products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can be compared to other similar compounds, such as:
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
6-(1-phenyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and binding affinity to molecular targets.
6-(1-ethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline: This compound contains additional triazole and quinoline rings, which can enhance its potency and selectivity as a kinase inhibitor.
Eigenschaften
Molekularformel |
C9H10N4O |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
3-(1-ethylpyrazol-4-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-2-13-6-7(5-10-13)8-3-4-9(14)12-11-8/h3-6H,2H2,1H3,(H,12,14) |
InChI-Schlüssel |
UUXOJRJERPALOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2=NNC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


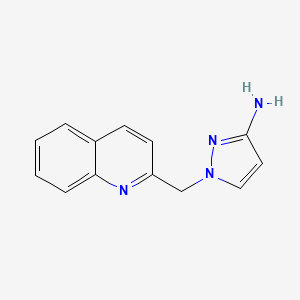


![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)

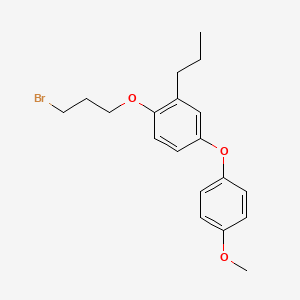
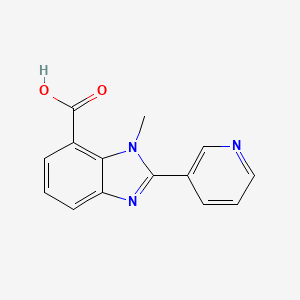
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)

